molecular formula C8H16N2O2S B15029112 N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

Katalognummer: B15029112
Molekulargewicht: 204.29 g/mol
InChI-Schlüssel: MTKKSVZRQYFVME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide is a chemical compound with the molecular formula C8H16N2O2S2 It is known for its unique structure, which includes both acetamido and sulfanyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide typically involves the reaction of 2-aminoethanethiol with acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then further reacted with another molecule of acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Anhydrous conditions

    Catalyst: None required

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The process involves:

    Reactants: 2-aminoethanethiol and acetic anhydride

    Reaction Time: Optimized for maximum yield

    Purification: Crystallization or chromatography

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamido group can be reduced to form primary amines.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Primary amines

    Substitution: Various substituted acetamides

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. Additionally, the acetamido group can participate in hydrogen bonding and other interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{2-[(2-Acetamidoethyl)disulfanyl]ethyl}acetamide
  • N-{2-[(2-Acetamidoethyl)sulfanyl]ethyl}acetamide

Comparison

This compound is unique due to its specific combination of acetamido and sulfanyl groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of the sulfanyl group allows for specific interactions with sulfur-containing biomolecules, which may not be possible with other compounds.

Eigenschaften

Molekularformel

C8H16N2O2S

Molekulargewicht

204.29 g/mol

IUPAC-Name

N-[2-(2-acetamidoethylsulfanyl)ethyl]acetamide

InChI

InChI=1S/C8H16N2O2S/c1-7(11)9-3-5-13-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI-Schlüssel

MTKKSVZRQYFVME-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCSCCNC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.